molecular formula C14H17NO4 B13513836 n-Boc-(r)-indoline-2-carboxylic acid

n-Boc-(r)-indoline-2-carboxylic acid

Cat. No.: B13513836
M. Wt: 263.29 g/mol
InChI Key: QONNUMLEACJFME-LLVKDONJSA-N
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Description

N-Boc-(R)-indoline-2-carboxylic acid (CAS 158706-43-5) is a chiral indoline derivative protected at the nitrogen with a tert-butoxycarbonyl (Boc) group, serving as a critical synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a stereospecific building block for the synthesis of complex molecules, particularly in pharmaceutical research where the rigid, fused bicyclic structure of the indoline scaffold is a key feature in bioactive compounds . This compound is a vital precursor in the design and synthesis of novel indole-2-carboxamide analogues, which have demonstrated significant promise as antitubercular agents by targeting the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis . The Boc-protected (R)-enantiomer allows researchers to efficiently construct chiral molecules with potential high selectivity, making it invaluable for creating targeted compound libraries. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

QONNUMLEACJFME-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-®-indoline-2-carboxylic acid typically involves several steps:

    Starting Material: The synthesis begins with indoline, which is commercially available or can be synthesized from aniline through cyclization reactions.

    Protection of the Amino Group: The amino group of indoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Carboxylation: The protected indoline is then carboxylated at the 2-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.

Industrial Production Methods

In an industrial setting, the production of n-Boc-®-indoline-2-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: n-Boc-®-indoline-2-carboxylic acid can undergo oxidation reactions, typically at the indoline ring, to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indoline-2,3-dione derivatives, while reduction could produce indoline-2-carboxylic acid derivatives.

Scientific Research Applications

N-Boc-L-indoline-2-carboxylic acid is a chemical compound with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and material science .

Scientific Research Applications

S-indoline carboxylic acid, with the molecular formula C14H17NO4, is a building block in organic synthesis and medicinal chemistry . It has a molecular weight of 263.29 and an optical rotation of D = -81 ± 2º (C=1.5 in CHCl3 or DMF) .

Applications

  • Peptide Synthesis N-Boc-L-indoline-2-carboxylic acid can be used as a building block in peptide synthesis to create modified amino acids that enhance the stability and bioactivity of therapeutic peptides .
  • Drug Development Due to its structural properties, N-Boc-L-indoline-2-carboxylic acid is used in the pharmaceutical industry in the development of drug candidates that target specific biological pathways .
  • Bioconjugation This chemical is used in bioconjugation processes, which allows researchers to attach biomolecules to drugs or imaging agents to improve their efficacy and targeting capabilities .
  • Neuroscience Research Derivatives of N-Boc-L-indoline-2-carboxylic acid are being investigated for applications in neuroscience, particularly in the study of neurotransmitter systems and neuroprotective agents .
  • Material Science N-Boc-L-indoline-2-carboxylic acid is being explored in the development of advanced materials, including polymers and coatings, because of its ability to enhance material properties .

Mechanism of Action

The mechanism by which n-Boc-®-indoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group that can participate in further reactions.

Comparison with Similar Compounds

Unprotected Indoline-2-Carboxylic Acid

  • Structure : Lacks the Boc group, making the amine reactive and prone to undesired side reactions.
  • Stereochemical Stability : Racemization is a concern, especially under basic or high-temperature conditions. For example, epimerization occurs when indoline-2-carboxylic acid derivatives are treated with potassium tert-butoxide .
  • Applications : Requires resolution (e.g., via (R)-α-methylbenzylamine salts) to obtain enantiopure forms for drug synthesis, yielding only ~35% of the desired (S)-isomer .
  • Handling : More hygroscopic and challenging to purify compared to Boc-protected analogs .

N-Benzyl Indoline-2-Carboxylic Acid

  • Protection Strategy: The benzyl group is stable under acidic conditions but requires hydrogenolysis (e.g., catalytic hydrogenation) for removal.
  • Reactivity : Benzyl esters of N-benzylindoline-2-carboxylic acid are light-sensitive and unstable, complicating storage .
  • Synthetic Utility : Less favorable in multi-step syntheses due to harsh deprotection conditions compared to Boc .

N-Fmoc Indoline-2-Carboxylic Acid

  • Deprotection : Fluoride-labile Fmoc group enables orthogonal deprotection strategies (e.g., piperidine), useful in solid-phase peptide synthesis.
  • Stability : More resistant to acids than Boc but less thermally stable.
  • Applications : Preferred in combinatorial chemistry for sequential coupling-deprotection workflows, unlike Boc derivatives .

Other N-Protected Derivatives

  • Decarboxylation and deacetylation side reactions are common .
  • N-Tosyl Derivatives : Electron-withdrawing groups like tosyl enhance electrophilicity but require strong reducing agents for deprotection, limiting compatibility with sensitive substrates .

Key Comparative Data

Property n-Boc-(R)-Indoline-2-Carboxylic Acid Unprotected N-Benzyl N-Fmoc
Deprotection Conditions TFA (mild acid) N/A H₂/Pd-C Piperidine
Solubility High in DCM, DMF Low in organics Moderate Moderate
Stereochemical Stability Stable under basic conditions Prone to racemization Moderate High
Yield in Coupling Reactions 69% (Ni-catalyzed cross-coupling) N/A 25–35% N/A
Pharmaceutical Use Intermediate for enantioselective synthesis Direct precursor Limited Peptide synthesis

Q & A

Q. What are the common synthetic routes for N-Boc-(R)-indoline-2-carboxylic acid, and what are their limitations?

  • Methodological Answer : The synthesis typically involves three key steps: (1) enantioselective preparation of (R)-indoline-2-carboxylic acid , (2) N-Boc protection , and (3) purification . describes a "one-pot" method for (R)-indoline-2-carboxylic acid via nitro-reduction and diazo-reactions, achieving 85.9% yield under optimized conditions. However, Boc protection (e.g., using tert-butoxycarbonyl anhydride) can face challenges in esterification under basic conditions, as seen in , where attempts to synthesize organo-catalysts failed due to incompatibility with basic reaction media. Alternative methods, such as acid-catalyzed Boc protection or microwave-assisted synthesis, may improve efficiency. Key Limitation : Low yields in multi-step syntheses (e.g., traditional routes with <50% yields) and instability of intermediates during Boc protection .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC is the gold standard for determining enantiomeric excess (ee). highlights the use of HPLC to resolve racemic mixtures of indoline derivatives, with columns like Chiralpak® IA/IB providing baseline separation. Additionally, polarimetry and NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results. For quantitative analysis, coupling HPLC with mass spectrometry (LC-MS) ensures both purity and structural confirmation. Critical Consideration : Baseline resolution requires optimizing mobile phase composition (e.g., hexane/isopropanol ratios) and column temperature .

Advanced Research Questions

Q. How do computational studies inform the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal electronic properties influencing nucleophilicity. shows that (S)-indoline-2-carboxylic acid has a narrower LUMO-HOMO gap (0.12–0.19 eV less than aminal analogues), enhancing its reactivity in nucleophilic attacks. For this compound, similar studies can predict regioselectivity in C–C bond-forming reactions. Researchers should model transition states to identify steric effects from the Boc group, which may hinder or direct reactivity in catalytic cycles. Application Example : Use Gaussian 16 with B3LYP/6-31G(d) to compute Fukui indices for electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected indoline derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature) and substrate stability . reports failed esterification under basic conditions, while achieves high yields via a one-pot acidic pathway. To reconcile such
  • Systematic Screening : Use Design of Experiments (DoE) to optimize parameters (e.g., pH, catalyst loading).
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate degradation (e.g., Boc deprotection under basic conditions).
  • Alternative Protecting Groups : Consider Fmoc or Cbz if Boc proves unstable in specific media.
    Case Study : Replacing NaOH with milder bases (e.g., K₂CO₃) in esterification improved yields from <10% to >70% in related compounds .

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